molecular formula C13H8ClFO2 B6340797 6-Chloro-2-(2-fluorophenyl)benzoic acid CAS No. 1214357-16-0

6-Chloro-2-(2-fluorophenyl)benzoic acid

Cat. No.: B6340797
CAS No.: 1214357-16-0
M. Wt: 250.65 g/mol
InChI Key: MPUJKLMPGNWEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(2-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 6th position and a fluoro group at the 2nd position of the phenyl ring attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-fluorophenyl)benzoic acid typically involves the introduction of chloro and fluoro substituents onto the benzoic acid framework. One common method is the halogenation of 2-(2-fluorophenyl)benzoic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to form alcohol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of base and organoboron reagents.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chloro or fluoro groups.

    Oxidation Products: Carboxylate salts or quinones.

    Reduction Products: Alcohol derivatives or partially reduced benzoic acids.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

6-Chloro-2-(2-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoic acid: Similar structure but with different positions of chloro and fluoro groups.

    2-Fluoro-6-chlorobenzoic acid: Another isomer with reversed positions of substituents.

    2,6-Dichlorobenzoic acid: Contains two chloro groups instead of a chloro and fluoro group.

    2,6-Difluorobenzoic acid: Contains two fluoro groups instead of a chloro and fluoro group.

Uniqueness

6-Chloro-2-(2-fluorophenyl)benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties that are not observed in other similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-6-3-5-9(12(10)13(16)17)8-4-1-2-7-11(8)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUJKLMPGNWEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673459
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214357-16-0
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.